molecular formula C10H7BrClNO B12830274 5-Bromo-7-chloro-8-methoxyquinoline

5-Bromo-7-chloro-8-methoxyquinoline

Cat. No.: B12830274
M. Wt: 272.52 g/mol
InChI Key: WLGBMOYOPFWXOB-UHFFFAOYSA-N
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Description

5-Bromo-7-chloro-8-methoxyquinoline (C₁₀H₈BrClNO, MW 288.5) is a halogenated quinoline derivative characterized by substituents at positions 5 (bromine), 7 (chlorine), and 8 (methoxy). This compound is of significant interest in medicinal chemistry and materials science due to its structural versatility. The bromine and chlorine atoms enhance electrophilic reactivity, while the methoxy group contributes to solubility and electronic modulation. Its synthesis typically involves multi-step halogenation and protection/deprotection strategies, as demonstrated in the preparation of its benzyloxy-protected intermediate (89% yield) via potassium carbonate-mediated alkylation .

Properties

Molecular Formula

C10H7BrClNO

Molecular Weight

272.52 g/mol

IUPAC Name

5-bromo-7-chloro-8-methoxyquinoline

InChI

InChI=1S/C10H7BrClNO/c1-14-10-8(12)5-7(11)6-3-2-4-13-9(6)10/h2-5H,1H3

InChI Key

WLGBMOYOPFWXOB-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1Cl)Br)C=CC=N2

Origin of Product

United States

Preparation Methods

Synthesis of 5,7-Dibromo-8-methoxyquinoline as a Precursor

A closely related compound, 5-Bromo-7-methoxyquinoline, has been synthesized via a two-step process starting from 3,5-dibromoaniline, which can be adapted for the target compound with chlorination at position 7.

Step 1: Skraup Condensation to Form 5,7-Dibromoquinoline

  • React 3,5-dibromoaniline with glycerol in the presence of 70% sulfuric acid and sodium m-nitrobenzenesulfonate.
  • Heat the mixture to 135 °C for 3 hours.
  • Quench the reaction in ice, neutralize to pH 7 with ammonia, extract with ethyl acetate, dry, concentrate, and purify by column chromatography (eluent: petroleum ether:ethyl acetate = 20:1).
  • Yield: ~87% of 5,7-dibromoquinoline.

Step 2: Methoxylation to Obtain 5-Bromo-7-methoxyquinoline

  • React 5,7-dibromoquinoline with sodium methoxide in methanol and dimethylformamide (DMF) at 60 °C for 2 hours.
  • Extract with ethyl acetate, dry, concentrate, and purify by column chromatography (same eluent).
  • This step yields a mixture of 5-bromo-7-methoxyquinoline and 7-bromo-5-methoxyquinoline, which are separated chromatographically.

This method avoids highly toxic reagents, microwave irradiation, and difficult post-treatment, allowing for scale-up and high total yield.

Selective Halogenation for 5-Bromo-7-chloro-8-methoxyquinoline

To introduce chlorine at position 7 selectively while maintaining bromine at position 5 and methoxy at position 8, halogenation strategies are employed:

  • Bromination of 8-methoxyquinoline typically yields 5-bromo-8-methoxyquinoline as the sole product under controlled conditions.
  • Chlorination of quinoline derivatives, such as 8-hydroxyquinoline, with chlorine in chloroform in the presence of iodine catalyst at 20-30 °C, can produce 5,7-dichloro-8-hydroxyquinoline analogs.
  • A plausible approach is to first prepare 5-bromo-8-methoxyquinoline, then selectively chlorinate at position 7 using controlled chlorination conditions (e.g., chlorine gas in chloroform with iodine catalyst), followed by purification.

Alternative Synthetic Routes

  • Starting from 8-hydroxyquinoline derivatives, halogenation with molecular bromine or N-bromosuccinimide (NBS) can yield dibromo derivatives, which can be further functionalized to introduce methoxy groups.
  • Protection and deprotection strategies (e.g., benzylation of hydroxyl groups) followed by oxidation and halogenation have been reported for related quinolinequinone derivatives, which may be adapted for the target compound.
Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 3,5-Dibromoaniline Glycerol, 70% H2SO4, sodium m-nitrobenzenesulfonate, 135 °C, 3 h 5,7-Dibromoquinoline 87 Skraup condensation, column chromatography
2 5,7-Dibromoquinoline Sodium methoxide, MeOH/DMF, 60 °C, 2 h 5-Bromo-7-methoxyquinoline + 7-Bromo-5-methoxyquinoline Mixed Separation by column chromatography
3 5-Bromo-8-methoxyquinoline Chlorine gas, chloroform, iodine catalyst, 20-30 °C This compound (proposed) - Selective chlorination step
  • The Skraup condensation method using 3,5-dibromoaniline is efficient and scalable, providing a high yield of dibromoquinoline intermediates without toxic reagents or microwave assistance.
  • Methoxylation with sodium methoxide proceeds smoothly in mixed solvents, but regioisomeric mixtures require chromatographic separation.
  • Bromination of 8-methoxyquinoline is highly regioselective, yielding predominantly 5-bromo derivatives, which supports the feasibility of preparing 5-bromo-8-methoxyquinoline as a precursor.
  • Chlorination of quinoline derivatives is well-documented using chlorine gas in chloroform with iodine catalysis, enabling selective introduction of chlorine atoms at desired positions.
  • Combining these methods allows for a stepwise synthesis of this compound, although direct literature on this exact compound is limited, the adaptation of these protocols is supported by mechanistic and regioselectivity considerations.

The preparation of this compound can be effectively achieved by:

  • Synthesizing 5,7-dibromoquinoline via Skraup condensation of 3,5-dibromoaniline.
  • Selective methoxylation to obtain 5-bromo-8-methoxyquinoline.
  • Controlled chlorination at position 7 to introduce the chloro substituent.

This approach benefits from high yields, operational simplicity, and scalability, avoiding highly toxic reagents and complex purification steps. Further optimization of the chlorination step may be required to maximize selectivity and yield for the target compound.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-chloro-8-methoxyquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce more complex quinoline-based structures .

Scientific Research Applications

Medicinal Chemistry Applications

5-Bromo-7-chloro-8-methoxyquinoline has garnered attention for its potential therapeutic applications:

  • Anticancer Activity: Studies indicate that derivatives of 8-hydroxyquinoline possess anticancer properties. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been documented. For instance, modifications at the R5 and R7 positions of the quinoline structure have shown to enhance selectivity against multidrug-resistant cancer cell lines .
  • Antimicrobial Properties: The compound exhibits significant antimicrobial activity against various pathogens. Research has demonstrated its effectiveness against Mycobacterium tuberculosis, with minimal inhibitory concentrations ranging from 0.062 to 0.25 µg/ml . This highlights its potential as a lead compound in developing new antibiotics.
  • Antiviral Effects: Preliminary studies suggest that this compound may also possess antiviral properties, although further research is needed to elucidate its mechanisms and efficacy against specific viruses.

Materials Science Applications

In materials science, this compound is explored for its potential in synthesizing organic semiconductors:

  • Organic Electronics: The compound can be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic devices due to its electronic properties . Its structural features allow for effective charge transport, making it suitable for use in electronic applications.

Chemical Biology Applications

The compound serves as a valuable tool in biochemical assays:

  • Enzyme Inhibition Studies: this compound is employed as a probe to study enzyme activities and protein interactions. Its ability to bind selectively to active sites of enzymes makes it useful in understanding biochemical pathways and mechanisms .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancer agentsInhibits cancer cell proliferation; effective against MDR cells
Antimicrobial agentsEffective against Mycobacterium tuberculosis; MIC values between 0.062 - 0.25 µg/ml
Antiviral activityPotential antiviral properties under investigation
Materials ScienceOrganic semiconductorsSuitable for OLEDs and photovoltaic devices due to electronic properties
Chemical BiologyEnzyme inhibition studiesActs as a probe for studying enzyme activities

Case Studies

  • Anticancer Activity Study:
    A recent study investigated the structure-activity relationship of various 8-hydroxyquinoline derivatives, including this compound. The results indicated that specific substitutions at the R5 and R7 positions significantly enhanced the anticancer activity against multidrug-resistant cell lines, suggesting a promising avenue for drug development .
  • Antimicrobial Efficacy:
    Research focused on the antimicrobial properties of halogenated quinolines demonstrated that this compound exhibits strong activity against several bacterial strains. The study highlighted its potential as a lead candidate for developing new antimicrobial agents targeting resistant strains .

Mechanism of Action

The mechanism of action of 5-Bromo-7-chloro-8-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In the case of antimicrobial activity, it may disrupt the cell membrane or interfere with DNA replication .

Comparison with Similar Compounds

Structural and Functional Group Variations

The pharmacological and physicochemical properties of quinoline derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Substituents Molecular Formula MW Key Properties/Applications
5-Bromo-7-chloro-8-methoxyquinoline 5-Br, 7-Cl, 8-OMe C₁₀H₈BrClNO 288.5 Chelating agent, radiopharmaceutical precursor
4-Bromo-8-methoxyquinoline 4-Br, 8-OMe C₁₀H₈BrNO 238.1 Radiopharmaceutical precursor; planar structure with weak C–H⋯π interactions
5-Bromo-8-hydroxyquinoline-7-carboxylic acid 5-Br, 8-OH, 7-COOH C₁₀H₆BrNO₃ 284.1 Metal chelation, antimicrobial research
7-Bromo-8-fluoroquinoline 7-Br, 8-F C₉H₅BrFN 230.0 Enhanced lipophilicity; potential antimicrobial activity
5-Bromo-8-methoxy-2-methylquinoline 5-Br, 8-OMe, 2-Me C₁₁H₁₀BrNO 252.1 Steric hindrance from methyl group; synthetic intermediate
5-Bromo-8-chloroisoquinoline 5-Br, 8-Cl (isoquinoline core) C₉H₅BrClN 242.5 Altered π-electron distribution due to isoquinoline scaffold

Physicochemical Properties

  • Planarity and Crystallinity: 4-Bromo-8-methoxyquinoline exhibits a coplanar structure (r.m.s. deviation = 0.0242 Å) with weak C–H⋯π interactions, influencing its crystallinity and stability . In contrast, the 5,7-dihalogenated target compound may exhibit reduced planarity due to steric clashes between bromine and chlorine.
  • Solubility: Methoxy groups generally improve solubility in organic solvents compared to hydroxyl analogs (e.g., 5-Bromo-8-hydroxyquinoline-7-carboxylic acid ). The carboxylic acid group in the latter enhances aqueous solubility but reduces membrane permeability.
  • Reactivity: Bromine at position 5 in the target compound facilitates nucleophilic substitution, making it a precursor for radiohalogenation (e.g., in PET tracers) . Fluorine at position 8 (as in 7-Bromo-8-fluoroquinoline) increases electron-withdrawing effects, altering reaction kinetics .

Q & A

Basic: What are the established synthetic routes for 5-bromo-7-chloro-8-methoxyquinoline, and what challenges arise during halogenation steps?

The synthesis of halogenated quinolines often involves electrophilic substitution or Sandmeyer reactions. For this compound, a common approach starts with a pre-functionalized quinoline core. demonstrates that halogenation at the 7- and 5-positions can be achieved via sequential diazotization and Sandmeyer reactions after nitro group reduction. However, regioselectivity challenges arise due to steric hindrance from the 8-methoxy group, which may direct electrophilic attack to the para position (relative to the methoxy substituent). Optimizing reaction conditions (e.g., temperature, catalyst) is critical to mitigate side products .

Basic: How can researchers characterize the crystal structure and intermolecular interactions of this compound?

Single-crystal X-ray diffraction (XRD) is the gold standard for structural elucidation. As shown in for the related compound 4-bromo-8-methoxyquinoline, XRD reveals planarity of the quinoline ring and weak intermolecular interactions (e.g., C–H⋯π stacking). For the title compound, similar methods would identify halogen-driven steric effects and hydrogen-bonding patterns. Computational tools (e.g., Mercury software) can visualize packing diagrams and quantify bond lengths/angles, aiding in understanding crystallographic disorder or polymorphism .

Advanced: How do electronic properties (e.g., Mulliken charges) of this compound influence its pharmacological activity?

Density Functional Theory (DFT) calculations, as applied to the analog 7-bromo-5-chloro-8-quinolinol (), reveal that halogen substituents alter electron density at key positions. Bromine and chlorine inductively withdraw electron density, creating electrophilic regions that may interact with biological targets (e.g., metalloenzymes). The 8-methoxy group donates electron density via resonance, potentially stabilizing charge-transfer complexes. Researchers should map Mulliken charges to predict binding sites and validate findings with in vitro assays (e.g., enzyme inhibition studies) .

Advanced: How can contradictory data on halogenation efficiency in quinoline derivatives be resolved?

Discrepancies in halogenation yields (e.g., bromine vs. chlorine incorporation) may stem from solvent polarity, temperature, or competing reaction pathways. For example, highlights that para-substitution to methoxy groups favors bromination, but steric hindrance from adjacent halogens (e.g., 5-bromo vs. 7-chloro) can reduce efficiency. To resolve contradictions, researchers should:

  • Conduct kinetic studies to compare reaction rates under varied conditions.
  • Use mechanistic probes (e.g., isotopic labeling) to track intermediate formation.
  • Compare results with computational models (e.g., Fukui indices for electrophilic susceptibility) .

Advanced: What strategies optimize regioselectivity in multi-halogenated quinoline synthesis?

Regioselectivity is governed by steric and electronic factors. The 8-methoxy group in the title compound directs electrophiles to the 5- and 7-positions via resonance and inductive effects. However, competing halogen-halogen repulsion (e.g., 5-bromo and 7-chloro) may reduce yields. Strategies include:

  • Stepwise halogenation : Introduce bromine first (larger atom), followed by chlorine.
  • Protecting groups : Temporarily block reactive sites (e.g., silylation of the methoxy group).
  • Catalytic systems : Use transition metals (e.g., Pd) to mediate cross-coupling reactions for late-stage functionalization .

Basic: What spectroscopic techniques are most effective for purity assessment of this compound?

  • NMR : 1^1H and 13^{13}C NMR identify substituent patterns (e.g., methoxy protons at ~3.9 ppm, aromatic protons split by halogens).
  • MS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]+ at m/z 276.92 for C10_{10}H8_8BrClNO).
  • HPLC-PDA : Quantify impurities using reverse-phase chromatography with UV detection at 254 nm (quinoline absorption band) .

Advanced: How does the spatial arrangement of halogens in this compound affect its reactivity in cross-coupling reactions?

The 5-bromo and 7-chloro substituents create distinct electronic environments. Bromine’s polarizability enhances oxidative addition in Suzuki-Miyaura couplings, while chlorine’s smaller size may limit steric bulk. Researchers should:

  • Compare catalytic systems (e.g., Pd(PPh3_3)4_4 vs. XPhos) for coupling efficiency.
  • Analyze Hammett parameters to predict substituent effects on reaction rates.
  • Explore Ullmann or Buchwald-Hartwig amination for nitrogen-based functionalization .

Advanced: What computational models predict the bioactivity of this compound against bacterial targets?

Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling can simulate interactions with bacterial enzymes (e.g., DNA gyrase). ’s DFT-based Mulliken analysis suggests that electron-deficient regions near halogens may bind metal ions in active sites. Validate predictions with MIC assays against Gram-positive/-negative strains and cytotoxicity profiling .

Basic: What safety protocols are essential when handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of halogenated vapors.
  • Waste disposal : Segregate halogenated waste for incineration to prevent environmental release.
    Refer to Safety Data Sheets (SDS) for specific storage conditions (e.g., desiccated, 0–6°C) .

Advanced: How can researchers address batch-to-batch variability in halogenated quinoline synthesis?

Variability often stems from inconsistent reaction monitoring or purification. Solutions include:

  • In-line analytics : Use FTIR or Raman spectroscopy for real-time reaction tracking.
  • Quality-by-Design (QbD) : Statistically optimize parameters (e.g., DOE for temperature, stoichiometry).
  • Crystallization control : Seed crystals or adjust solvent polarity to ensure uniform crystal habit .

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